molecular formula C22H24N2O3 B5281892 N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide

Cat. No.: B5281892
M. Wt: 364.4 g/mol
InChI Key: JEDRTBPNUKWENE-DEDYPNTBSA-N
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Description

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide is a complex organic compound known for its unique chemical structure and properties. This compound features a morpholine ring, a phenyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide typically involves multiple steps, starting with the preparation of the morpholine derivative. The morpholine ring is synthesized through the dehydration of diethanolamine with concentrated sulfuric acid . This intermediate is then reacted with appropriate reagents to introduce the phenylvinyl and benzamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reactions are typically conducted under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and benzamide analogs, such as:

Uniqueness

N-{1-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylvinyl}benzamide is unique due to its combination of a morpholine ring, phenylvinyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(E)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDRTBPNUKWENE-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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